5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one
Overview
Description
5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C11H11FO It is a fluorinated derivative of tetrahydronaphthalenone, characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 2-position
Mechanism of Action
Mode of Action
It’s worth noting that many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound.
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one may also affect a wide range of biochemical pathways.
Biochemical Analysis
Biochemical Properties
5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and the production of reactive intermediates.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . It can alter gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For instance, it has been observed to induce apoptosis in cancer cells by activating caspase pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their activity. These interactions can lead to significant changes in gene expression, particularly in genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce beneficial effects such as enhanced metabolic activity and improved cellular function . At higher doses, it can cause toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact becomes significantly more pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . It can influence the metabolic flux by altering the activity of these enzymes, leading to changes in the levels of various metabolites. This compound can also interact with cofactors such as NADPH, which are essential for enzymatic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its lipophilicity, which allows it to accumulate in lipid-rich areas of the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often found in the mitochondria and endoplasmic reticulum, where it can interact with enzymes involved in metabolic processes . Targeting signals and post-translational modifications play a role in directing this compound to specific organelles, ensuring its proper localization and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves the fluorination of 2-methyl-1,2,3,4-tetrahydronaphthalen-1-one. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,2,3,4-tetrahydronaphthalen-1-one: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-one: Lacks the methyl group, affecting its reactivity and applications.
5-Fluoro-2-methyl-1-tetralone: A similar compound with slight structural differences that can lead to variations in its chemical behavior.
Properties
IUPAC Name |
5-fluoro-2-methyl-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c1-7-5-6-8-9(11(7)13)3-2-4-10(8)12/h2-4,7H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDTXNMPWCQWKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1=O)C=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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